
Ethoxymethoxyethane;oxovanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxymethoxyethane;oxovanadium is a compound that combines the organic molecule ethoxymethoxyethane with the inorganic oxovanadium moiety. Vanadium, a transition metal, is known for its multiple oxidation states and versatile coordination chemistry. The oxovanadium unit, typically in the +4 oxidation state, is often involved in various catalytic and biological processes due to its redox properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethoxymethoxyethane;oxovanadium can be synthesized through the reaction of vanadyl sulfate with ethoxymethoxyethane in the presence of a suitable ligand. The reaction is typically carried out in an aqueous ethanol solution under reflux conditions. The resulting product is then purified through crystallization .
Industrial Production Methods
Industrial production of oxovanadium compounds often involves the use of vanadium pentoxide as a starting material. The vanadium pentoxide is reduced to vanadyl sulfate, which is then reacted with ethoxymethoxyethane under controlled conditions to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
Ethoxymethoxyethane;oxovanadium undergoes various chemical reactions, including:
Oxidation: The oxovanadium center can be oxidized to higher oxidation states, such as vanadium(V).
Reduction: The compound can be reduced to lower oxidation states, such as vanadium(III).
Substitution: Ligands around the vanadium center can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or additional ligands.
Major Products Formed
Oxidation: Oxidation of oxovanadium(IV) typically results in the formation of oxovanadium(V) complexes.
Reduction: Reduction leads to the formation of vanadium(III) or vanadium(II) complexes.
Substitution: Substitution reactions yield new oxovanadium complexes with different ligands.
Scientific Research Applications
Ethoxymethoxyethane;oxovanadium has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethoxymethoxyethane;oxovanadium involves its redox properties and ability to coordinate with various ligands. The oxovanadium center can undergo redox cycling between different oxidation states, which is crucial for its catalytic activity. In biological systems, oxovanadium compounds can interact with enzymes and proteins, modulating their activity through redox reactions and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
Oxovanadium(IV) complexes: These compounds share the oxovanadium center but differ in their ligands and coordination environment.
Vanadyl sulfate: A common vanadium(IV) compound used in various chemical and biological studies.
Vanadium pentoxide: A higher oxidation state vanadium compound used as a precursor in the synthesis of other vanadium complexes.
Uniqueness
Ethoxymethoxyethane;oxovanadium is unique due to its specific combination of organic and inorganic components, which imparts distinct properties such as enhanced solubility and specific reactivity patterns. This makes it particularly useful in catalytic applications and as a model compound for studying vanadium chemistry .
Properties
CAS No. |
64001-74-7 |
|---|---|
Molecular Formula |
C5H11O3V- |
Molecular Weight |
170.08 g/mol |
IUPAC Name |
ethoxymethoxyethane;oxovanadium |
InChI |
InChI=1S/C5H11O2.O.V/c1-3-6-5-7-4-2;;/h5H,3-4H2,1-2H3;;/q-1;; |
InChI Key |
MVZHXQXAPGZXRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[CH-]OCC.O=[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















